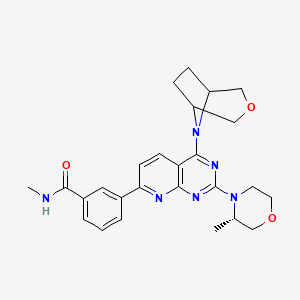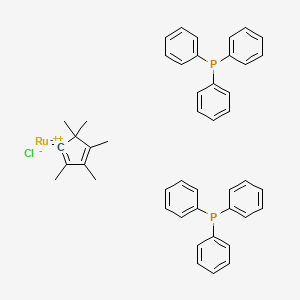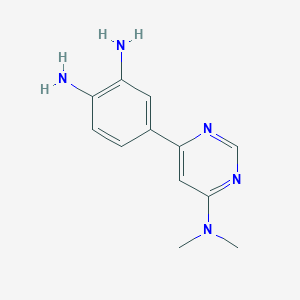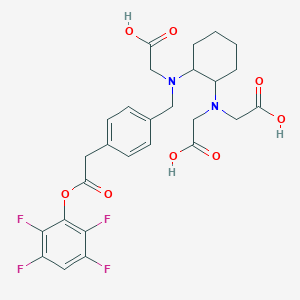
2-(Boc-amino)-2-(4-pyridyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Boc-amino)-2-(4-pyridyl)ethanol is an organic compound that features a pyridine ring substituted with an ethanol group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-2-(4-pyridyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 4-pyridinecarboxaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(Boc-amino)-2-(4-pyridyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Deprotection using trifluoroacetic acid (TFA).
Major Products
Oxidation: Formation of 2-(Boc-amino)-2-(4-pyridyl)acetaldehyde.
Reduction: Formation of 2-(Boc-amino)-2-(4-piperidyl)ethanol.
Substitution: Formation of various substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Boc-amino)-2-(4-pyridyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Boc-amino)-2-(4-pyridyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be deprotected to reveal a reactive amino group, which can form bonds with other molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Boc-amino)-2-(3-pyridyl)ethanol: Similar structure but with the amino group on the 3-position of the pyridine ring.
2-(Boc-amino)-2-(2-pyridyl)ethanol: Similar structure but with the amino group on the 2-position of the pyridine ring.
Uniqueness
2-(Boc-amino)-2-(4-pyridyl)ethanol is unique due to the position of the amino group on the 4-position of the pyridine ring, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C12H18N2O3 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
tert-butyl N-(2-hydroxy-1-pyridin-4-ylethyl)carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10(8-15)9-4-6-13-7-5-9/h4-7,10,15H,8H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
KNEJSCLGVHOOKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11928339.png)
![2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol](/img/structure/B11928344.png)





![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928371.png)




![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride](/img/structure/B11928417.png)
![2-[4-[1,2-diphenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11928419.png)
